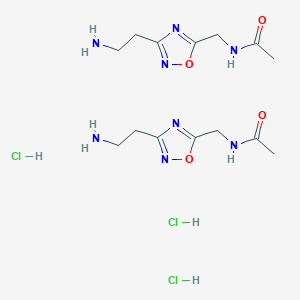
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is a complex organic compound with applications in various scientific fields. This compound features an oxadiazole ring, a key functional group known for its diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step chemical process is required. The initial step involves the formation of the oxadiazole ring, typically achieved through the cyclization of an appropriate precursor. This can involve the reaction of hydrazides with nitriles under acidic or basic conditions, followed by functionalization to introduce the aminoethyl group.
Industrial Production Methods
Industrial production often involves optimizing these synthetic steps for large-scale efficiency. This might include the use of continuous flow reactors to handle the exothermic reactions involved in oxadiazole formation, ensuring high yields and purity of the final product. The sesquihydrochloride salt form is often obtained through crystallization from an acidic aqueous solution, a common method to enhance the compound's stability and solubility.
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under controlled conditions to form corresponding oxo derivatives.
Reduction: Reduction of the oxadiazole ring is possible but less common due to the stability of the aromatic system.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and amino groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction processes. Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed depend on the type of reaction. Oxidation typically leads to the formation of nitroso or nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its stable structure and reactive sites make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study cell signaling pathways due to its ability to interact with specific enzymes and receptors. It is also investigated for its potential as a bioactive agent in pharmaceuticals.
Medicine
Medically, compounds containing oxadiazole rings are explored for their antimicrobial and anticancer properties. This compound is no exception and is being researched for its therapeutic potential.
Industry
Industrially, this compound finds applications in the manufacture of advanced materials, including polymers and nanomaterials, due to its stability and functional group diversity.
Mécanisme D'action
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound's aminoethyl and oxadiazole groups enable it to bind selectively to these targets, modulating their activity. Pathways involved include signaling cascades in cellular processes, often leading to changes in gene expression or protein activity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride stands out due to its unique combination of functional groups. Similar compounds might include:
N-(1,2,4-oxadiazol-5-yl)acetamide
N-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
While these compounds share core structural elements, the addition of the sesquihydrochloride group in this compound enhances its solubility and stability, making it more suitable for certain applications.
This detailed examination captures the synthesis, reactions, applications, mechanisms, and comparative analysis of this compound. Intriguing, right? This compound certainly proves how a combination of chemistry and ingenuity can lead to such versatile molecules!
Propriétés
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTGKFZMHCQRJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Cl3N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














